N-((2-(furan-2-yl)pyridin-3-yl)methyl)-1-methyl-1H-pyrazole-4-sulfonamide
CAS No.: 2034345-71-4
Cat. No.: VC4751156
Molecular Formula: C14H14N4O3S
Molecular Weight: 318.35
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2034345-71-4 |
|---|---|
| Molecular Formula | C14H14N4O3S |
| Molecular Weight | 318.35 |
| IUPAC Name | N-[[2-(furan-2-yl)pyridin-3-yl]methyl]-1-methylpyrazole-4-sulfonamide |
| Standard InChI | InChI=1S/C14H14N4O3S/c1-18-10-12(9-16-18)22(19,20)17-8-11-4-2-6-15-14(11)13-5-3-7-21-13/h2-7,9-10,17H,8H2,1H3 |
| Standard InChI Key | SJCNNMVVXKAPBZ-UHFFFAOYSA-N |
| SMILES | CN1C=C(C=N1)S(=O)(=O)NCC2=C(N=CC=C2)C3=CC=CO3 |
Introduction
Chemical Identity and Structural Analysis
Molecular Architecture
The compound’s systematic IUPAC name, N-((2-(furan-2-yl)pyridin-3-yl)methyl)-1-methyl-1H-pyrazole-4-sulfonamide, reflects its intricate architecture (Fig. 1):
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Pyrazole core: A five-membered aromatic ring with two adjacent nitrogen atoms, substituted at position 1 with a methyl group and at position 4 with a sulfonamide functional group.
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Sulfonamide linker: Bridges the pyrazole ring to a pyridine-methyl group.
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Pyridine substituent: A six-membered aromatic ring with one nitrogen atom, substituted at position 2 with a furan-2-yl group.
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Furan moiety: A five-membered oxygen-containing heterocycle attached to the pyridine ring.
Table 1: Key Chemical Identifiers
| Property | Value |
|---|---|
| CAS Number | 2034345-71-4 |
| Molecular Formula | C₁₄H₁₄N₄O₃S |
| Molecular Weight | 318.35 g/mol |
| XLogP3 (Predicted) | 1.8 |
| Hydrogen Bond Donors | 2 (NH groups) |
| Hydrogen Bond Acceptors | 7 (3 O, 4 N atoms) |
Synthesis and Structural Elucidation
Analytical Characterization
Hypothetical characterization data, inferred from analogous compounds , would likely include:
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¹H/¹³C NMR: Peaks corresponding to furan protons (δ 6.3–7.4 ppm), pyridine aromatic protons (δ 7.5–8.5 ppm), and pyrazole methyl groups (δ 2.5–3.0 ppm).
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HRMS: Molecular ion peak at m/z 318.35 (M+H⁺).
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IR Spectroscopy: Stretching vibrations for sulfonamide S=O (~1350 cm⁻¹) and N-H (~3300 cm⁻¹).
Physicochemical and Pharmacokinetic Properties
Solubility and Lipophilicity
The compound’s logP value of 1.8 (predicted) indicates moderate lipophilicity, favoring membrane permeability but potentially limiting aqueous solubility. The sulfonamide group may enhance solubility in polar solvents, while the furan and pyridine rings contribute to π-π stacking interactions.
Metabolic Stability
The presence of metabolically labile sites—particularly the furan ring (susceptible to oxidative cleavage) and sulfonamide group (potential for glucuronidation)—suggests moderate in vivo stability. Computational models predict cytochrome P450 (CYP3A4) as a primary metabolic pathway .
| Activity | Target | Analog Compound | Reference |
|---|---|---|---|
| Anticancer | A549 cells | Pyrazole-carbohydrazide | |
| Anti-inflammatory | TNF-α/IL-6 | Pyrazole-benzophenone | |
| Antimicrobial | E. coli, S. aureus | Nitrofuran-pyrazole |
Future Research Directions
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Synthetic Optimization: Develop scalable routes with improved yields.
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In Vitro Screening: Evaluate antimicrobial, anticancer, and anti-inflammatory activity.
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ADMET Profiling: Assess absorption, distribution, and toxicity in model organisms.
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Target Identification: Use computational docking to predict protein targets (e.g., COX-2, EGFR).
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